4-(丁磺酰基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

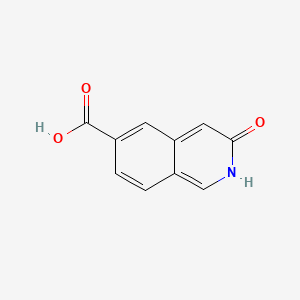

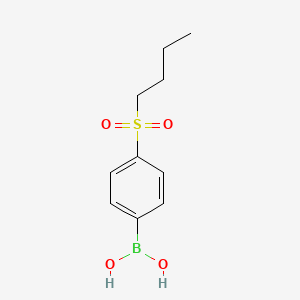

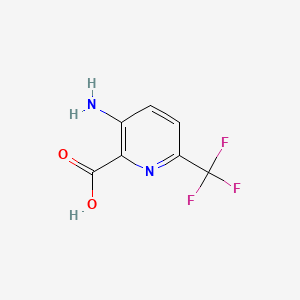

4-(Butylsulfonyl)phenylboronic acid is a chemical compound with the formula C10H15BO4S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .

Molecular Structure Analysis

The molecular structure of 4-(Butylsulfonyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, which is further substituted with a butylsulfonyl group . The molecular weight of this compound is 242.1000 g/mol .Chemical Reactions Analysis

Boronic acids, including 4-(Butylsulfonyl)phenylboronic acid, are known for their ability to form reversible complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This unique chemistry has led to their utility in various sensing applications .科学研究应用

催化和精细化工合成

4-(丁磺酰基)苯硼酸及其衍生物广泛用于催化,在精细化工合成中发挥着至关重要的作用。例如,将Pd纳米粒子封装在聚合物骨架内已证明在催化选择性氢化和铃木交叉偶联反应中具有显著效果。该应用强调了苯硼酸衍生物在提高化学转化选择性和效率方面的潜力,这对于生产各种精细化学品至关重要 (Nemygina 等,2016)。

先进材料开发

先进材料的开发利用了苯硼酸衍生物的独特性能。例如,已经合成了苯硼酸官能化的芘衍生物,用于自组装成纳米棒,用于细胞表面唾液酸的原位双光子成像和光动力治疗。该应用展示了苯硼酸衍生物在创建具有特定功能的新型材料中的能力,包括生物成像和治疗干预 (Li & Liu, 2021)。

制药和化学工程

苯硼酸及其衍生物由于能够与多元醇化合物形成可逆络合物而被广泛应用于制药和化学工程中。这一特性使其适用于自调节胰岛素输送系统、组织工程、分离和传感器系统。苯硼酸衍生物在这些应用中的多功能性突出了它们在制药和化学工程领域进一步发展的潜力 (Chu Liang-yin, 2006)。

生物应用纳米材料

苯硼酸修饰的聚合物纳米材料已成为先进生物应用的典范。这些材料利用苯硼酸的独特化学性质与葡萄糖和唾液酸相互作用,使其能够用于药物输送系统和生物传感器。Lan & Guo (2019) 的综述强调了这些纳米材料的制造和潜在应用的重大进展,强调了诊断和治疗解决方案的创新方法 (Lan & Guo, 2019)。

作用机制

Target of Action

Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and carbon-based substrates in these reactions.

Mode of Action

The mode of action of 4-(Butylsulfonyl)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring a carbon group to a palladium catalyst. This forms a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds . The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 4-(Butylsulfonyl)phenylboronic acid would likely depend on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 4-(Butylsulfonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature .

安全和危害

未来方向

Boronic acids are increasingly being utilized in diverse areas of research due to their unique chemical properties . They have found applications in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . As such, the future directions for 4-(Butylsulfonyl)phenylboronic acid will likely follow these trends.

属性

IUPAC Name |

(4-butylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBYIKCBEZABIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675228 |

Source

|

| Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-02-4 |

Source

|

| Record name | B-[4-(Butylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)

![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)

![6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B578167.png)

![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/no-structure.png)

![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)